1,1'-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine
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Overview
Description
1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine is a complex organic compound characterized by its unique structure, which includes an indene backbone and a dihydrazine moiety
Preparation Methods
The synthesis of 1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine typically involves the condensation of 2-phenyl-1H-indene-1,3(2H)-dione with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate . Industrial production methods often involve scaling up this synthetic route, optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine can be compared with other similar compounds, such as:
2-Phenyl-1H-indene-1,3(2H)-dione: This compound shares the indene backbone but lacks the dihydrazine moiety, resulting in different chemical properties and applications.
1H-Indene-1,3(2H)-dione:
The uniqueness of 1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
62325-61-5 |
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Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
(3-hydrazinylidene-2-phenylinden-1-ylidene)hydrazine |
InChI |
InChI=1S/C15H14N4/c16-18-14-11-8-4-5-9-12(11)15(19-17)13(14)10-6-2-1-3-7-10/h1-9,13H,16-17H2 |
InChI Key |
OSCPCDVCVQYYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN)C3=CC=CC=C3C2=NN |
Origin of Product |
United States |
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